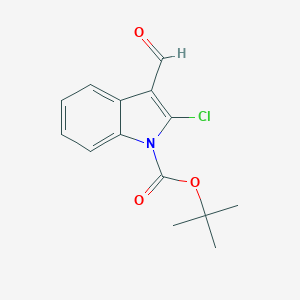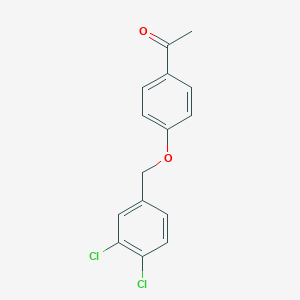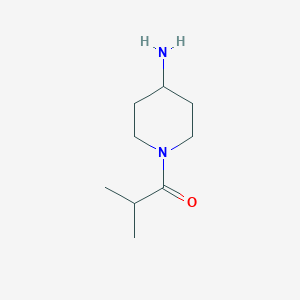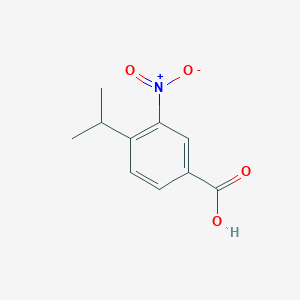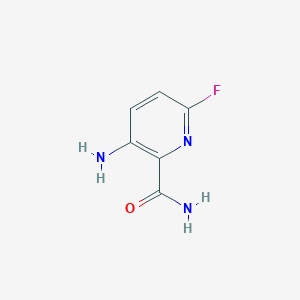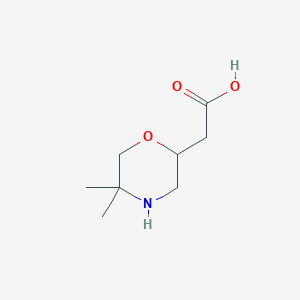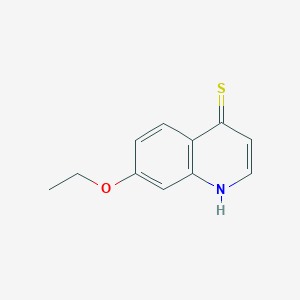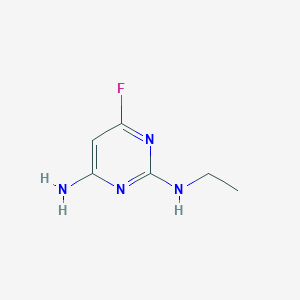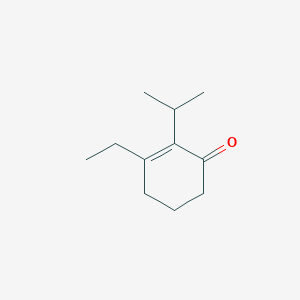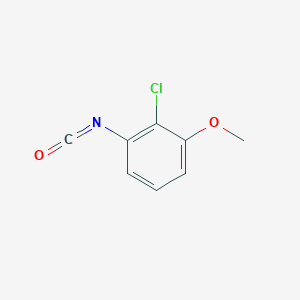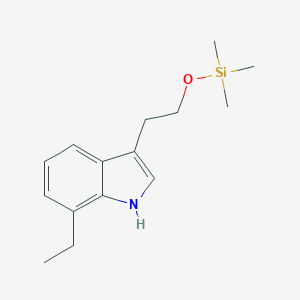
8-Fluoroquinazoline
Overview
Description
8-Fluoroquinazoline is a chemical compound with the molecular formula C8H5FN2 . It contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .
Synthesis Analysis
The synthesis of 8-Fluoroquinazoline derivatives has been reported in the literature . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was synthesized and tested over Aurora A . The compound showed promising results in cytotoxicity assays performed over NCI cell lines .
Molecular Structure Analysis
8-Fluoroquinazoline has a molecular weight of 148.137 Da . It contains a total of 16 atoms, including 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom .
Chemical Reactions Analysis
8-Fluoroquinazoline can participate in various chemical reactions. For instance, it has been involved in Suzuki–Miyaura coupling reactions of heteroaryl polyhalides with aryl boronates .
Scientific Research Applications
Aurora A Kinase Inhibition
8-Fluoroquinazoline has been used in the synthesis of compounds that act as selective inhibitors of Aurora A kinase . Aurora A kinase is a protein that plays a key role in cell division and has been implicated in cancer development. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, for example, has shown potent inhibitory activity against this kinase .
Apoptosis Induction
The same compound mentioned above, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, also exhibits apoptosis properties . Apoptosis is a form of programmed cell death that is crucial for maintaining healthy cell populations in multicellular organisms. This property could be useful in the development of new cancer therapies.
Cytotoxicity
8-Fluoroquinazoline derivatives have been tested for cytotoxicity over NCI cell lines . Cytotoxicity is the quality of being toxic to cells. Compounds that exhibit cytotoxicity can be used in cancer treatment to kill cancer cells.
Selectivity Profile Evaluation
A kinase panel assay was conducted for compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) over 14 kinases to evaluate its selectivity profile . This helps in understanding the specificity of the compound towards different kinases, which is crucial in drug development.
Obesity and Diabetes Treatment
6-fluoroquinazolinones, which are structurally similar to 8-fluoroquinazoline, have been found effective for the treatment of obesity and diabetes . It’s possible that 8-fluoroquinazoline could have similar applications.
Neuroprotection
6-fluoroquinazolinones are also known to have neuroprotective effects . Again, this suggests a potential application for 8-fluoroquinazoline in the field of neurology.
Safety and Hazards
Future Directions
The future directions of 8-Fluoroquinazoline research could involve the design and synthesis of new derivatives to enhance their selectivity towards specific targets . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent compound among the tested derivatives, suggesting potential for further exploration .
Mechanism of Action
Target of Action
The primary target of 8-Fluoroquinazoline is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of the centrosomes, which are key processes in cell division .
Mode of Action
8-Fluoroquinazoline interacts with Aurora A kinase, inhibiting its activity . This interaction disrupts the normal function of the kinase, leading to alterations in cell division . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of Aurora A kinase by 8-Fluoroquinazoline affects the cell division process. This disruption can lead to cell death, particularly in cancer cells that rely on rapid and continuous cell division for growth . The downstream effects of this disruption are still being studied.
Pharmacokinetics
The pharmacokinetics of 8-Fluoroquinazoline, like other fluoroquinolones, involve absorption, distribution, metabolism, and excretion (ADME) . Fluoroquinolones are known to have favorable pharmacokinetic profiles, resulting in high serum concentrations .
Result of Action
The result of 8-Fluoroquinazoline’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to stop the growth of cancer cells by disrupting their ability to divide and multiply .
properties
IUPAC Name |
8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWOSHZISJOLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617196 | |
| Record name | 8-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinazoline | |
CAS RN |
195248-86-3 | |
| Record name | 8-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





